molecular formula C13H10O2 B8812595 2-Naphthalen-1-ylprop-2-enoic acid CAS No. 6341-56-6

2-Naphthalen-1-ylprop-2-enoic acid

Cat. No. B8812595
CAS RN: 6341-56-6
M. Wt: 198.22 g/mol
InChI Key: SMFSDQSZGCZDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthalen-1-ylprop-2-enoic acid is a useful research compound. Its molecular formula is C13H10O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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properties

CAS RN

6341-56-6

Product Name

2-Naphthalen-1-ylprop-2-enoic acid

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

IUPAC Name

2-naphthalen-1-ylprop-2-enoic acid

InChI

InChI=1S/C13H10O2/c1-9(13(14)15)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H2,(H,14,15)

InChI Key

SMFSDQSZGCZDAI-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Naphthaldehyde (30.5 g), potassium acetate (38.3 g) and acetic anhydride (36.9 ml) were subjected to reaction and post-treatment in a similar manner to that described in Reference example 14(a) to obtain the title compound (22.4 g, 58%) as a colorless powder.
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
38.3 g
Type
reactant
Reaction Step One
Quantity
36.9 mL
Type
reactant
Reaction Step One
Yield
58%

Synthesis routes and methods II

Procedure details

1-Naphthyl acrylic acid was prepared by reaction of 1-naphthaldehyde and malonic acid. 1-Naphthaldehyde (46.8 g.), malonic acid (60.0 g.), pyridine (120 ml.), and piperidine (3 ml.) were charged into a 500 ml. round bottom flask and refluxed on a water bath for 4 hours. The reaction solution was cooled to room temperature and poured onto a mixture of 175 ml. concentrated hydrochloric acid and 300 g. of crushed ice. A white precipitate formed and the slurry was stirred until all the ice had melted. The precipitate was separated from the slurry by filtration and washed with one portion of 10% hydrochloric acid (75 ml.) and two portions of deionized water (each 75 ml.). The 1-naphthyl acrylic acid precipitate was fully dewatered by continued application of suction on the filter, and then vacuum dried at 40°C. for 24 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46.8 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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